1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Description
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine hydrochloride is a halogenated pyrazole derivative characterized by a 3-chlorophenyl substituent at the 1-position and a trifluoromethyl group at the 5-position of the pyrazole ring, with an amine group at the 4-position. Pyrazole derivatives are widely studied for their bioactivity, particularly as kinase inhibitors, antimicrobial agents, or intermediates in drug synthesis . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the chloro-substituted aromatic ring may influence target binding affinity .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3.ClH/c11-6-2-1-3-7(4-6)17-9(10(12,13)14)8(15)5-16-17;/h1-5H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVYRPJLHTWJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The foundational approach for pyrazole synthesis involves cyclocondensation between arylhydrazines and β-dicarbonyl compounds. For 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine hydrochloride, 3-chlorophenylhydrazine serves as the nitrogen source for the pyrazole’s 1-position, while a trifluoromethyl-containing β-keto ester introduces substituents at positions 4 and 5. Ethyl 4,4,4-trifluoroacetoacetate is reacted with 3-chlorophenylhydrazine under acidic conditions (e.g., acetic acid) at reflux (80–100°C) to yield the pyrazole intermediate.
Reaction Scheme:
$$
\text{3-Chlorophenylhydrazine} + \text{Ethyl 4,4,4-trifluoroacetoacetate} \xrightarrow[\text{AcOH, 90°C}]{\text{Reflux}} \text{1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-carboxylate}
$$
Amination and Hydrochloride Formation
The ester group at position 4 is converted to an amine via a two-step process:
- Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid using NaOH (2 M, 60°C).
- Curtius Rearrangement: The acid is treated with diphenylphosphoryl azide (DPPA) and tert-butanol to form a tert-butyl carbamate, which is subsequently deprotected with HCl gas in dioxane to yield the primary amine.
Salt Formation: The free amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution, precipitating the hydrochloride salt (yield: 85–92%).
Multi-Step Condensation Approaches
Nitro Group Introduction and Reduction
An alternative route introduces a nitro group at position 4 prior to amination:
- Cyclocondensation: 3-Chlorophenylhydrazine reacts with ethyl 4-nitro-4,4,4-trifluoroacetoacetate (synthesized via nitration of ethyl trifluoroacetoacetate) to form 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-nitro.
- Catalytic Hydrogenation: The nitro group is reduced to an amine using H₂/Pd-C (10 wt%) in methanol at 25°C, achieving >95% conversion.
Key Advantage: This method avoids harsh acidic conditions, preserving acid-sensitive functional groups.
Industrial-Scale Production Considerations
Solvent Optimization
Early methods relied on carcinogenic chlorinated solvents (e.g., ethylene chloride), but recent patents advocate for toluene or methyl tert-butyl ether (MTBE), which improve safety profiles without compromising yield (Table 1).
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethylene chloride | 25 | 78 | 92 |
| Toluene | 30 | 82 | 95 |
| MTBE | 25 | 80 | 94 |
Catalytic Enhancements
Incorporating Lewis acids (e.g., ZnCl₂, 5 mol%) accelerates cyclization kinetics by polarizing the β-keto ester’s carbonyl group, reducing reaction time from 12 h to 4 h.
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Though crystallographic data for the hydrochloride salt remains unpublished, analogous pyrazoles exhibit planar pyrazole rings with dihedral angles of 65–75° relative to aryl substituents, consistent with minimized steric strain.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the chlorine atom may yield hydroxyl or amino derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride exhibits significant biological activities, primarily as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase pathways. This inhibition leads to a reduction in the formation of prostaglandins and leukotrienes, which are key mediators in inflammatory responses. The compound has shown potential applications in the following areas:
Anti-inflammatory Applications
The compound's ability to inhibit COX and lipoxygenase pathways makes it a candidate for anti-inflammatory therapies. Research indicates that it can significantly reduce inflammation in various models, making it valuable for treating conditions such as arthritis and other inflammatory diseases .
Cardiovascular Protection
Studies have demonstrated that this compound can enhance pulmonary hypoxic vasoconstriction and provide protective effects post-myocardial ischemia. This suggests its potential use in cardiovascular medicine, particularly for conditions involving ischemic heart disease .
Case Study 1: Inhibition of Inflammatory Mediators
A study explored the efficacy of this compound in inhibiting inflammatory mediators in animal models. The results showed a dose-dependent reduction in edema formation, indicating its potential as an anti-inflammatory agent. The study reported significant inhibition percentages ranging from 30% to 50% at varying doses .
Case Study 2: Cardioprotective Effects
In another investigation focusing on myocardial ischemia, the compound was administered to animal models prior to induced ischemic events. Observations indicated reduced myocardial damage and improved recovery metrics post-event, highlighting its cardioprotective properties .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride depends on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on receptors, it may bind to the receptor and either activate or inhibit its signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine hydrochloride and related pyrazole derivatives are summarized below:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations from Comparisons
Substituent Position and Bioactivity: The position of the trifluoromethyl group (4- vs. 5-) significantly alters steric and electronic properties. Ethyl or isopropyl groups at the 5-position (e.g., ) decrease electronegativity and metabolic stability relative to trifluoromethyl analogs .
Role of Halogenation :
- Chlorophenyl groups at the 1- or 3-positions (e.g., ) are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects, which enhance binding to hydrophobic enzyme pockets .
- Fluorinated analogs (e.g., ) often exhibit improved pharmacokinetic profiles, such as longer half-lives, due to resistance to oxidative metabolism .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, facilitating formulation for in vivo studies or drug delivery .
Synthetic Pathways :
- Similar compounds are synthesized via multi-step reactions involving condensation of chlorinated intermediates (e.g., ). For example, describes the use of 1-(3-chloropyridin-2-yl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid as a precursor, highlighting parallels in pyrazole functionalization .
Biological Activity
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.
The mechanisms through which 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : It interacts with specific receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this pyrazole derivative exhibits potent antimicrobial properties. For instance, it has demonstrated sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies show that it can inhibit the growth of various cancer cell lines, including non-small cell lung cancer and colon cancer, with IC50 values in the low micromolar range .
- Mechanism of Action : The compound acts as an inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Docking studies suggest specific interactions with tubulin, enhancing its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes .
Summary of Research Findings
| Activity | Target | IC50/Activity Level | References |
|---|---|---|---|
| Antimicrobial | MSSA, MRSA | Sub-micromolar | |
| Anticancer | Various cancer cell lines | Low micromolar | |
| Anti-inflammatory | COX-2 | Significant inhibition |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine effectively inhibited the growth of Gram-positive bacteria by targeting DNA gyrase and topoisomerase IV, showcasing its potential as a therapeutic agent against bacterial infections .
- Anticancer Activity : Another investigation revealed that this compound exhibited high cytotoxicity against HeLa cells (cervical cancer) with a proliferation inhibition rate exceeding 90%. The study utilized molecular docking simulations to elucidate its binding affinity to tubulin .
Q & A
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine hydrochloride, and how are yields influenced by reaction conditions?
The synthesis typically involves cyclocondensation of precursors such as hydrazines and β-keto esters, followed by hydrochlorination. Key parameters include:
- Temperature : Reactions often proceed at 80–120°C to balance yield and selectivity .
- Catalysts : Acidic catalysts (e.g., POCl₃) enhance cyclization efficiency, while bases (e.g., K₂CO₃) improve regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor higher yields compared to non-polar solvents .
Q. How is structural characterization of this compound performed, and what spectral signatures are critical for validation?
Characterization relies on:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- N-H stretch (amine) at 3350–3450 cm⁻¹ .
- C-F stretches (trifluoromethyl) at 1150–1250 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion [M+H]⁺ at m/z 292.04 (C₁₀H₈ClF₃N₃⁺) .
Advanced Tip : Use X-ray crystallography (e.g., CCDC deposition) to resolve ambiguities in regiochemistry .
Q. What solvent systems are suitable for solubility and stability studies of this hydrochloride salt?
The compound exhibits:
- High solubility : Polar solvents (DMSO, methanol) due to ionic character.
- Low solubility : Non-polar solvents (hexane, toluene).
- Stability : Degrades in aqueous solutions >pH 7 (hydrolysis of trifluoromethyl group); store at 4°C in anhydrous conditions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
- Docking studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., JAK2 or EGFR kinases).
- Key interactions: Chlorophenyl moiety with hydrophobic residues; amine group forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. Data Insight :
| Target | Binding Energy (kcal/mol) | Predicted IC₅₀ (nM) |
|---|---|---|
| JAK2 | -9.2 | 85 |
| EGFR | -8.7 | 120 |
Q. How should researchers resolve contradictions in reported antimicrobial activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (CLSI guidelines) for MIC testing .
- Structural analogs : Compare with 5-(2,6-difluorophenyl)pyrazol-3-amine (enhanced Gram-negative activity due to fluorine) .
- Resistance mechanisms : Perform transcriptomic analysis (RNA-seq) on treated E. coli to identify efflux pump upregulation .
Q. What strategies optimize regioselectivity in derivatization reactions of the pyrazole core?
Q. Example Reaction :
Pyrazole + Pd(PPh₃)₄ + Arylboronic Acid → C5-aryl derivative (yield: 70–85%)
Q. How can experimental design (DoE) improve reaction optimization for scaled-up synthesis?
Apply Box-Behnken design to evaluate three factors:
Temperature (80–120°C)
Catalyst loading (5–15 mol%)
Reaction time (12–24 hr)
Q. Response Surface Analysis :
- Optimal conditions: 105°C, 12 mol% catalyst, 18 hr → 82% yield .
Q. What mechanistic insights explain the compound’s instability under UV exposure?
- Photodegradation pathway : Cleavage of the C-Cl bond generates radicals, leading to decomposition products (HPLC-MS identification).
- Mitigation : Add antioxidants (e.g., BHT) or use amber glassware .
Q. How do structural modifications (e.g., replacing Cl with F) impact pharmacokinetic properties?
- LogP : Fluorine substitution reduces LogP from 2.8 (Cl) to 2.3 (F), enhancing aqueous solubility .
- Metabolic stability : Trifluoromethyl groups resist CYP450 oxidation, prolonging half-life .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- HPLC Challenges :
- Co-elution of impurities with similar polarity (use UPLC with HILIC columns).
- Limit of quantification (LOQ): 0.1% via UV detection at 254 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
